1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea
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Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C16H18N4OS2 and its molecular weight is 346.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Novel Derivatives Synthesis : Research on the synthesis of novel pyridine, naphthyridine, and urea derivatives explores diverse chemical reactions, yielding compounds with potential biological activities. These synthetic routes involve interactions with arene diazonium salts, hydrazines, and urea derivatives to produce various heterocyclic compounds (Abdelrazek et al., 2010).
Gelation Properties : Studies on urea and its derivatives have shown their ability to form thixotropic, heat-reversible gels, which can be useful in understanding the interaction of similar compounds with proteins and potentially in drug delivery systems (Kirschbaum & Wadke, 1976).
Biological and Pharmacological Potential
Antibacterial Agents : The synthesis of new heterocyclic compounds containing a sulfonamido moiety has demonstrated potential antibacterial activity, indicating the role of urea derivatives in developing new therapeutic agents (Azab et al., 2013).
Anti-tumor Agents : A variety of urea and thiourea derivatives have been synthesized with significant anti-tumor activity, highlighting the therapeutic potential of these compounds in cancer treatment. This includes the development of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents (Nassar et al., 2015).
Molecular Design and Interaction Studies
- Structural Design for Inhibition : Research into the design and synthesis of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α demonstrates the importance of structural design in the development of potent inhibitors for specific protein targets (Getlik et al., 2012).
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-11-9-12(2)20(19-11)13(14-5-3-7-22-14)10-17-16(21)18-15-6-4-8-23-15/h3-9,13H,10H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDQQRXXVFKZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)NC2=CC=CS2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.